1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step may involve Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 4-fluorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzoyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. The benzoyl and fluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylbenzoyl)-3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 1-(3,4-Dimethylbenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Uniqueness
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPCVMTTZJNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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